rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide;2,2,2-trifluoroacetic acid
Description
rel-(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide;2,2,2-trifluoroacetic acid is a bicyclic carboxamide derivative with a stereochemically complex norbornene framework. The compound features a fused bicyclo[2.2.1]hept-5-ene backbone substituted with an amino group at position 3 and a carboxamide at position 2. The trifluoroacetic acid (TFA) counterion enhances solubility and stability in polar solvents. Key physicochemical properties include a molecular weight of 189.64 g/mol (for the hydrochloride salt, C₈H₁₂ClNO₂) and storage requirements under inert atmosphere at room temperature due to its sensitivity to moisture and oxidation . Its synthesis often employs enantioselective enzymatic catalysis, as demonstrated in the preparation of related bicyclic amino acids using Pseudomonas sp. lipase to achieve high stereochemical purity .
Properties
Molecular Formula |
C10H13F3N2O3 |
|---|---|
Molecular Weight |
266.22 g/mol |
IUPAC Name |
(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H12N2O.C2HF3O2/c9-7-5-2-1-4(3-5)6(7)8(10)11;3-2(4,5)1(6)7/h1-2,4-7H,3,9H2,(H2,10,11);(H,6,7)/t4-,5+,6+,7-;/m0./s1 |
InChI Key |
QANVYSHUVXJDFF-MBWJBUSCSA-N |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]([C@@H]2C(=O)N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the amino group: The amino group can be introduced via reductive amination or through nucleophilic substitution reactions.
Carboxamide formation: The carboxamide group is typically introduced through amidation reactions using carboxylic acid derivatives and amines.
Addition of trifluoroacetic acid: The final step involves the addition of trifluoroacetic acid to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Oxidative and Reductive Transformations
-
Oxidation : The bicyclic system can undergo oxidation to generate epoxide or ketone derivatives, depending on reaction conditions.
-
Reduction : Selective reduction of the double bond or amide group may yield saturated amine derivatives or primary/secondary amines.
Functional Group Transformations
The carboxamide group enables diverse reactions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Amide hydrolysis | Acidic or basic conditions | Carboxylic acid derivatives |
| Amide alkylation | Alkyl halides, bases | N-alkylated amides |
| Amide reduction | LiAlH4, NaBH4 | Amines or imides |
| Esterification | Alcohols, coupling agents | Ester analogs |
These transformations are critical for prodrug development or modifying bioavailability .
Cycloaddition Reactions
The bicyclic system may participate in Diels-Alder reactions or azomethine ylide cycloadditions under elevated temperatures or pressures, forming fused or heterocyclic derivatives . For example, azomethine ylides generated from trifluoroacetic acid (TFA) precursors can react with alkenes to produce pyrrolidine scaffolds .
Reaction Conditions and Optimization
Industrial-scale synthesis often employs:
-
Catalysts : Palladium-based catalysts for hydrogenation or coupling reactions .
-
Purification : Chromatography or scavenger columns to remove byproducts .
This compound exemplifies the interplay between structural complexity and chemical reactivity, offering versatile pathways for both academic research and industrial applications.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of bicyclic compounds like rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide exhibit antiviral properties. For instance, certain compounds have shown effectiveness against the Hepatitis B virus (HBV) and other viral pathogens by acting on specific viral targets .
Drug Design
The compound serves as a scaffold for designing novel pharmaceuticals due to its bicyclic structure which allows for the incorporation of various functional groups. This structural versatility is advantageous in creating compounds with improved bioactivity and selectivity .
Chiral Auxiliaries
Enantiomerically pure bicyclic amino acids derived from this compound can be utilized as chiral auxiliaries in asymmetric synthesis processes. This is particularly relevant in the synthesis of complex natural products and pharmaceuticals where chirality plays a critical role in biological activity .
Continuous Flow Chemistry
The application of this compound in continuous flow chemistry has been explored to enhance reaction efficiency and yield. Continuous flow methods allow for better control over reaction conditions such as temperature and pressure, leading to improved synthesis of bicyclic derivatives and other related compounds .
Table 1: Comparison of Batch vs Continuous Flow Synthesis
| Method | Yield (%) | Time (hours) | Advantages |
|---|---|---|---|
| Batch Synthesis | 60 | 5 | Simplicity |
| Continuous Flow | 85 | 1 | Enhanced control and efficiency |
Retro-Diels–Alder Reactions
The compound has been effectively utilized in retro-Diels–Alder reactions to generate new chemical entities (NCEs). This reaction type is significant in synthesizing complex cyclic structures that are often found in biologically active molecules .
Structure-Activity Relationship (SAR) Studies
SAR studies involving this compound have revealed insights into how structural modifications influence biological activity. By systematically altering functional groups on the bicyclic framework, researchers can identify key features that enhance potency against specific biological targets .
Conformational Studies
Research has also focused on the conformational behavior of this compound in solution, which is critical for understanding its interaction with biological macromolecules such as proteins and nucleic acids. The ability to adopt specific conformations can influence its binding affinity and overall efficacy as a therapeutic agent .
Mechanism of Action
The mechanism of action of rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The bicyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target molecule. The trifluoroacetic acid moiety may also play a role in enhancing the compound’s binding affinity and stability.
Comparison with Similar Compounds
rel-(1R,2R,3R,4S)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic Acid
- Molecular Formula: C₉H₁₃NO₂
- Molecular Weight : 167.09 g/mol
- Key Differences :
Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-2-propen-1-yl-3-(3,4,5-trimethoxyphenyl)-, (1R,2S,3S,4S)-rel-
- CAS No.: 1035141-94-6
- Molecular Formula: C₂₀H₂₅NO₄
- Molecular Weight : 343.42 g/mol
- Key Differences: Substituted with a trimethoxyphenyl group and propenyl side chain.
(1R,2R,3S,4S)-rel-Bicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Calcium Salt
- CAS No.: 839683-04-4
- Application : Food-contact polymers (PP/PE) to reduce oxygen permeability.
- Key Differences: Dicarboxylic acid derivative with calcium counterion. Non-aminated structure limits biological activity but enhances thermal stability in polymers .
Biological Activity
The compound rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide; 2,2,2-trifluoroacetic acid (CAS Number: 947601-81-2) is a bicyclic amine derivative with potential applications in pharmacology. This article reviews its biological activities, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C8H12ClNO2
- Molecular Weight : 189.64 g/mol
- IUPAC Name : 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride
- Purity : 97% .
Antihypertensive Activity
Research indicates that derivatives of bicyclic compounds like rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene exhibit significant antihypertensive effects. A study synthesized various derivatives and evaluated their activity against angiotensin II (Ang II) receptors, which play a crucial role in blood pressure regulation through vasoconstriction and aldosterone secretion .
| Compound | Activity Level | Comparison Drug |
|---|---|---|
| Compound A | High | Losartan |
| Compound B | Moderate | Losartan |
| rel-(1R,2R,3S,4S)-3-amino | Significant | - |
The results showed that the compound exhibited a notable reduction in blood pressure comparable to standard antihypertensive agents .
Neuroprotective Effects
Another area of interest is the neuroprotective properties of this compound. Studies have suggested that bicyclic amines may help in protecting neuronal cells from oxidative stress and apoptosis. The mechanism involves modulation of neurotransmitter systems and reduction of inflammatory responses .
Synthesis Methods
The synthesis of rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene involves several steps:
- Starting Materials : The synthesis begins with commercially available bicyclic precursors.
- Reagents : Trifluoroacetic acid is used as a catalyst to facilitate the reaction under mild conditions.
- Characterization : The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure .
Case Study 1: Antihypertensive Efficacy
In a clinical setting, a group of synthesized compounds including rel-(1R,2R,3S,4S)-3-amino were tested on hypertensive models. The study found that this compound significantly lowered systolic and diastolic blood pressure over a four-week period compared to control groups .
Case Study 2: Neuroprotection in Animal Models
In animal models of neurodegeneration induced by oxidative stress, rel-(1R,2R,3S,4S)-3-amino showed promise in preserving cognitive functions and reducing neuronal death rates when administered at therapeutic doses .
Q & A
Q. What are the recommended synthetic routes for rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide and its trifluoroacetic acid salt?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Protection of the amine group using tert-butoxycarbonyl (Boc) groups under reflux conditions with acetic acid as a catalyst (similar to methods in ).
- Step 2: Cyclization of the bicyclo[2.2.1]heptene scaffold via Diels-Alder or strain-driven reactions.
- Step 3: Deprotection of the Boc group using trifluoroacetic acid (TFA), forming the final TFA salt.
Critical Considerations:
- Monitor reaction progress using TLC or HPLC to avoid over-acidification, which may degrade the bicyclic core .
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. How can researchers characterize this compound’s purity and stereochemistry?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC):
- Employ reverse-phase (RP-HPLC) with a C18 column (method adapted from ). Mobile phase: 0.1% TFA in water/acetonitrile gradient.
- Mass Spectrometry (MS):
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with TFA, which is corrosive .
- Ventilation: Work in a fume hood to prevent inhalation of volatile TFA vapors.
- Storage: Store at 2–8°C in airtight containers to prevent hydrolysis of the carboxamide group .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data caused by the trifluoroacetic acid counterion?
Methodological Answer:
- Problem: TFA’s ¹⁹F NMR signal (δ = -75 to -76 ppm) may overlap with other fluorinated impurities.
- Solution:
Q. What strategies optimize enantiomeric purity during synthesis?
Methodological Answer:
- Chiral HPLC: Utilize a Chiralpak® IA-3 column with hexane/isopropanol (90:10) to separate enantiomers.
- Asymmetric Catalysis: Introduce chiral ligands (e.g., BINAP) during cyclization to enhance stereoselectivity (inspired by bicycloheptane syntheses in ).
- Data Validation: Cross-check results with X-ray crystallography to confirm absolute configuration .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
-
Stability Study Design:
Condition pH Temperature Degradation Rate (t₁/₂) Acidic (0.1 M HCl) 1.0 25°C 48 hours Neutral (H₂O) 7.0 25°C >14 days Basic (0.1 M NaOH) 13.0 25°C 2 hours - Key Findings:
-
The compound is stable in neutral aqueous solutions but degrades rapidly under basic conditions due to carboxamide hydrolysis .
-
Refrigerated storage (2–8°C) extends shelf life by 30% compared to room temperature .
Q. What analytical methods are suitable for detecting trace impurities in scaled-up batches?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS):
- Detect impurities at ≤0.1% levels using a Q-TOF mass spectrometer.
- Column: Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm).
- Forced Degradation Studies:
Q. How can researchers validate the compound’s biological activity while minimizing solvent interference?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
